molecular formula C34H31NO2 B12675853 N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine CAS No. 68589-67-3

N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine

Katalognummer: B12675853
CAS-Nummer: 68589-67-3
Molekulargewicht: 485.6 g/mol
InChI-Schlüssel: WUAHZVGJWCSXNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dibenzyl-3’-isopropyl-2,2’-spirobi[2H-1-benzopyran]-7-amine is a complex organic compound with a unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-3’-isopropyl-2,2’-spirobi[2H-1-benzopyran]-7-amine typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with isopropyl-substituted benzopyran derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dibenzyl-3’-isopropyl-2,2’-spirobi[2H-1-benzopyran]-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzopyran derivatives with additional functional groups, while reduction can lead to the formation of simpler amine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Dibenzyl-3’-isopropyl-2,2’-spirobi[2H-1-benzopyran]-7-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Wirkmechanismus

The mechanism of action of N,N-Dibenzyl-3’-isopropyl-2,2’-spirobi[2H-1-benzopyran]-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating biological pathways and exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Dibenzyl-2,2’-spirobi[2H-1-benzopyran]-7-amine
  • N,N-Dibenzyl-3’-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine
  • N,N-Dibenzyl-3’-ethyl-2,2’-spirobi[2H-1-benzopyran]-7-amine

Uniqueness

N,N-Dibenzyl-3’-isopropyl-2,2’-spirobi[2H-1-benzopyran]-7-amine is unique due to its isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to specific targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

68589-67-3

Molekularformel

C34H31NO2

Molekulargewicht

485.6 g/mol

IUPAC-Name

N,N-dibenzyl-3'-propan-2-yl-2,2'-spirobi[chromene]-7-amine

InChI

InChI=1S/C34H31NO2/c1-25(2)31-21-29-15-9-10-16-32(29)36-34(31)20-19-28-17-18-30(22-33(28)37-34)35(23-26-11-5-3-6-12-26)24-27-13-7-4-8-14-27/h3-22,25H,23-24H2,1-2H3

InChI-Schlüssel

WUAHZVGJWCSXNW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC2=CC=CC=C2OC13C=CC4=C(O3)C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.